molecular formula C6H10N2OS B14068910 5-(Ethoxymethyl)thiazol-2-amine

5-(Ethoxymethyl)thiazol-2-amine

Cat. No.: B14068910
M. Wt: 158.22 g/mol
InChI Key: XSSRNXMCYQXCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethoxymethyl)thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)thiazol-2-amine typically involves the reaction of ethyl bromoacetate with thiourea to form ethyl 2-amino-4-ethoxymethylthiazole-5-carboxylate. This intermediate is then subjected to hydrolysis and decarboxylation to yield the desired compound. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

5-(Ethoxymethyl)thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. Additionally, the thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)thiazol-2-amine
  • 5-(Ethylthio)thiazol-2-amine
  • 5-(Methoxymethyl)thiazol-2-amine

Uniqueness

5-(Ethoxymethyl)thiazol-2-amine is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and ability to interact with biological targets compared to other similar compounds .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

5-(ethoxymethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2OS/c1-2-9-4-5-3-8-6(7)10-5/h3H,2,4H2,1H3,(H2,7,8)

InChI Key

XSSRNXMCYQXCAE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN=C(S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.